molecular formula C10H7NO3 B1589934 6-Hydroxyquinoline-2-carboxylic acid CAS No. 75434-18-3

6-Hydroxyquinoline-2-carboxylic acid

Cat. No. B1589934
Key on ui cas rn: 75434-18-3
M. Wt: 189.17 g/mol
InChI Key: KVQARDYXZJGMFU-UHFFFAOYSA-N
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Patent
US04461896

Procedure details

6-Methoxy-2-quinolinecarboxylic acid (80.6 g) was refluxed in 48% hydrobromic acid (450 ml) for twenty-four hours. After cooling to room temperature, the solid was collected by filtration and then dissolved in water (1300 ml) at 90° and the pH of this solution was adjusted to 8-9 with concentrated ammonium hydroxide. After cooling to room temperature, the pH of this solution was adjusted to 4-5 with acetic acid. The resulting 6-hydroxy-2-quinolinecarboxylic acid was collected by filtration and washed with water (400 ml); yield 70 g, m.p. 260°-261° (dec).
Quantity
80.6 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[C:8]([C:13]([OH:15])=[O:14])[CH:7]=[CH:6]2>Br>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[C:8]([C:13]([OH:15])=[O:14])[CH:7]=[CH:6]2

Inputs

Step One
Name
Quantity
80.6 g
Type
reactant
Smiles
COC=1C=C2C=CC(=NC2=CC1)C(=O)O
Name
Quantity
450 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water (1300 ml) at 90°
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting 6-hydroxy-2-quinolinecarboxylic acid was collected by filtration
WASH
Type
WASH
Details
washed with water (400 ml)

Outcomes

Product
Name
Type
Smiles
OC=1C=C2C=CC(=NC2=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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